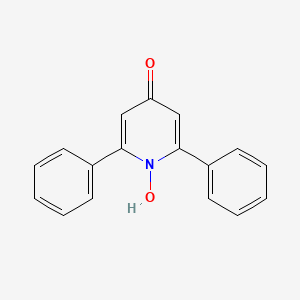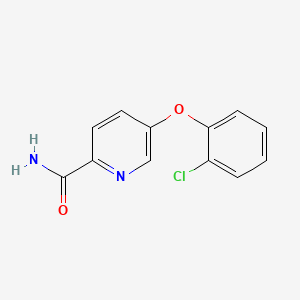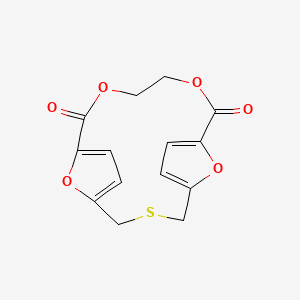
10,13,18,19-Tetraoxa-3-thiatricyclo(13.2.1.1(sup 5,8))nonadeca-5,7,15,17-tetraene-9,14-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10,13,18,19-Tetraoxa-3-thiatricyclo(13.2.1.1(sup 5,8))nonadeca-5,7,15,17-tetraene-9,14-dione is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its multiple oxygen and sulfur atoms, which contribute to its distinct chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10,13,18,19-Tetraoxa-3-thiatricyclo(13.2.1.1(sup 5,8))nonadeca-5,7,15,17-tetraene-9,14-dione typically involves multi-step organic reactions. The process often starts with the formation of the core tricyclic structure, followed by the introduction of oxygen and sulfur atoms through various functional group transformations. Common reagents used in these reactions include oxidizing agents, sulfur sources, and catalysts that facilitate the formation of the desired product under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
化学反应分析
Types of Reactions
10,13,18,19-Tetraoxa-3-thiatricyclo(13.2.1.1(sup 5,8))nonadeca-5,7,15,17-tetraene-9,14-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can modify the oxidation state of sulfur and oxygen atoms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学研究应用
10,13,18,19-Tetraoxa-3-thiatricyclo(13.2.1.1(sup 5,8))nonadeca-5,7,15,17-tetraene-9,14-dione has several applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions involving sulfur and oxygen atoms.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules that target specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.
作用机制
The mechanism of action of 10,13,18,19-Tetraoxa-3-thiatricyclo(13.2.1.1(sup 5,8))nonadeca-5,7,15,17-tetraene-9,14-dione involves its interaction with molecular targets through its oxygen and sulfur atoms. These atoms can form hydrogen bonds, coordinate with metal ions, or participate in redox reactions, thereby influencing various biochemical pathways. The compound’s tricyclic structure also allows it to fit into specific binding sites of enzymes or receptors, modulating their activity.
相似化合物的比较
Similar Compounds
10,13,18,19-Tetraoxa-3-thiatricyclo(13.2.1.1(sup 5,8))nonadeca-5,7,15,17-tetraene-9,14-dione: This compound itself serves as a reference point for comparison.
This compound derivatives: Various derivatives with different functional groups can be compared to understand the influence of these groups on the compound’s properties.
Uniqueness
The uniqueness of this compound lies in its tricyclic structure and the presence of multiple oxygen and sulfur atoms. These features confer distinct reactivity and interaction capabilities, making it a valuable compound for diverse scientific applications.
属性
CAS 编号 |
73853-09-5 |
|---|---|
分子式 |
C14H12O6S |
分子量 |
308.31 g/mol |
IUPAC 名称 |
10,13,18,19-tetraoxa-3-thiatricyclo[13.2.1.15,8]nonadeca-1(17),5,7,15-tetraene-9,14-dione |
InChI |
InChI=1S/C14H12O6S/c15-13-11-3-1-9(19-11)7-21-8-10-2-4-12(20-10)14(16)18-6-5-17-13/h1-4H,5-8H2 |
InChI 键 |
XDWFFNYNEASDGP-UHFFFAOYSA-N |
规范 SMILES |
C1COC(=O)C2=CC=C(O2)CSCC3=CC=C(O3)C(=O)O1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


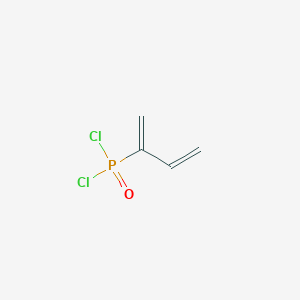
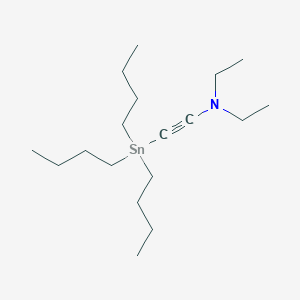
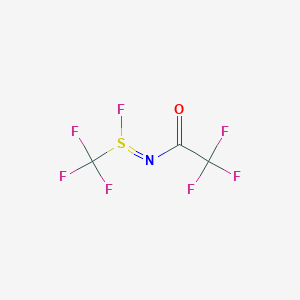

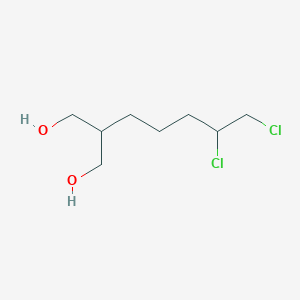
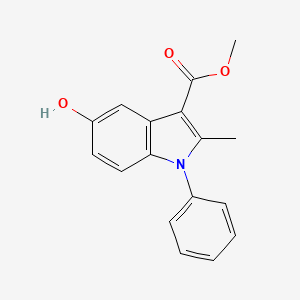
![2,3,5,6,7,8-hexahydroazonino[5,4-b]indol-4(1H)-one](/img/structure/B14459901.png)
![{3-[(Oxan-2-yl)oxy]propylidene}(triphenyl)-lambda~5~-phosphane](/img/structure/B14459911.png)
![Ethanaminium, N-[4-[(2-chlorophenyl)(1-methyl-2-phenyl-1H-indol-3-yl)methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, chloride](/img/structure/B14459912.png)
